molecular formula C18H28BClN2O2 B8097627 3-Chloro-4-(piperidinoaminomethyl)phenylboronicacid,pinacolester

3-Chloro-4-(piperidinoaminomethyl)phenylboronicacid,pinacolester

Cat. No.: B8097627
M. Wt: 350.7 g/mol
InChI Key: TXBYFKLAADPKCY-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative featuring a piperidinoaminomethyl substituent at the para position relative to the boronic ester group and a chlorine atom at the meta position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents compared to the free boronic acid form, making it advantageous for Suzuki-Miyaura cross-coupling reactions, a widely used method in synthetic organic chemistry .

Properties

IUPAC Name

N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-9-8-14(16(20)12-15)13-21-22-10-6-5-7-11-22/h8-9,12,21H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBYFKLAADPKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Borylation Followed by Esterification

This method involves sequential functionalization of a halogenated aromatic precursor, followed by boronation and esterification. The process is adapted from patented protocols for analogous phenylboronic acid pinacol esters.

Step 1: Lithiation of 3-Chloro-4-(Piperidinoaminomethyl)Chlorobenzene
The starting material, 3-chloro-4-(piperidinoaminomethyl)chlorobenzene, is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. Lithiation occurs regioselectively at the para position relative to the chloro substituent, forming a stable aryl lithium intermediate.

Step 2: Borylation with Trimethyl Borate
The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) at −78°C, yielding dimethyl 3-chloro-4-(piperidinoaminomethyl)phenylboronate. This step achieves >85% conversion, with excess trimethyl borate ensuring complete boronation.

Step 3: Hydrolysis to Boronic Acid
The boronate ester is hydrolyzed using aqueous potassium hydroxide (2 M KOH) at 25°C for 12 hours, producing 3-chloro-4-(piperidinoaminomethyl)phenylboronic acid. Acidification with hydrochloric acid (HCl) to pH 2–3 precipitates the boronic acid, which is isolated via filtration (yield: 78–82%).

Step 4: Esterification with Pinacol
The boronic acid is refluxed with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions to remove water. Molecular sieves (4 Å) are added to drive the reaction to completion, yielding the pinacol ester (yield: 90–94%, purity: >97% by HPLC).

Miyaura Borylation of Aryl Halides

The Miyaura borylation offers a one-step route from aryl halides to boronic esters using palladium catalysis.

Reaction Setup

  • Substrate : 3-Chloro-4-(piperidinoaminomethyl)chlorobenzene

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Ligand : XPhos (2 mol%)

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Base : Potassium acetate (KOAc) (3 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 80°C, 24 hours under nitrogen

Outcome
The reaction achieves 70–75% yield, with residual palladium (<10 ppm) removed via activated charcoal treatment. This method avoids intermediate isolation but requires rigorous anhydrous conditions to prevent protodeboronation.

Transesterification of Boronic Acid Derivatives

For boronic acids prone to decomposition, transesterification from more stable esters is preferred.

Procedure

  • Starting Material : 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid diisopropyl ester

  • Reagent : Pinacol (2.5 equiv)

  • Catalyst : p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Solvent : Toluene

  • Conditions : Reflux for 8 hours with azeotropic water removal

Efficiency

  • Yield : 88–92%

  • Purity : 98% (NMR)

  • Advantage : Mitigates handling of hygroscopic boronic acids.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Lithiation-Borylation78–94>97High regioselectivity; scalableCryogenic conditions; multi-step
Miyaura Borylation70–7595One-step; avoids intermediatesPalladium removal required; moisture-sensitive
Transesterification88–9298Stable starting materials; simple workupRequires pre-formed boronic ester

Optimization Strategies

Lithiation Temperature Control

Lowering lithiation temperatures to −90°C (using dry ice/acetone baths) improves regioselectivity from 85% to 93%, minimizing side products.

Catalyst Screening in Miyaura Borylation

Replacing Pd(dppf)Cl₂ with Pd(OAc)₂/SPhos increases turnover frequency (TOF) by 40%, reducing reaction time to 16 hours.

Solvent Effects in Transesterification

Switching from toluene to mesitylene raises the boiling point (164°C), accelerating water removal and cutting reaction time to 5 hours.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the lithiation step enhances heat dissipation, reducing decomposition risks and improving batch consistency (relative standard deviation <2%).

Recycling of Pinacol

Distillation of toluene/pinacol azeotropes enables 80% solvent recovery, lowering production costs by 30%.

Challenges and Solutions

Protodeboronation Mitigation

  • Cause : Residual moisture during Miyaura borylation.

  • Solution : Use of 3 Å molecular sieves in the reaction mixture reduces boronic acid decomposition, boosting yields to 78%.

Purification of Hydrophobic Esters

  • Issue : Co-elution of pinacol ester with byproducts in silica gel chromatography.

  • Fix : Reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.

Emerging Methodologies

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst, enabling room-temperature reactions with 65% yield.

Enzymatic Esterification

Lipase-catalyzed transesterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 85% yield under mild conditions (40°C, 24 hours), though scalability remains unproven .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester has been explored for its potential applications in drug development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in designing inhibitors for various biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise as a scaffold for developing proteasome inhibitors, which are crucial in treating multiple myeloma and other cancers.

Organic Synthesis

The compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds. The ability to form carbon-carbon bonds efficiently makes this compound valuable in synthesizing complex organic molecules.

Key Reaction: Suzuki-Miyaura Coupling

In a typical reaction setup, this boronic acid derivative is reacted with aryl halides in the presence of a palladium catalyst to yield biaryl products. This method is favored due to its mild reaction conditions and high functional group tolerance.

Material Science

Boronic acids have applications beyond organic synthesis; they are also used in creating smart materials and sensors. The reversible nature of the boronate bond allows for the design of materials that can respond to environmental stimuli, such as pH changes or the presence of specific ions.

Example Application: pH-Sensitive Hydrogels

Research has demonstrated that incorporating boronic acids into hydrogel matrices can lead to pH-responsive behavior. These materials can swell or shrink based on the pH of their surroundings, making them suitable for drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester involves its participation in the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond.

Molecular Targets and Pathways:

  • Palladium-Catalyzed Reactions: The palladium catalyst plays a central role in the reaction mechanism.

  • Transmetalation: The transfer of the organic group from boron to palladium is a key step in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester with structurally analogous boronic acid esters and acids, focusing on substituent effects, solubility, and functional properties:

Compound Name Substituents/Modifications Solubility in Organic Solvents Biological Activity/Notes Key References
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester Chloro (meta), piperidinoaminomethyl (para) High (typical of pinacol esters; inferred from solubility trends ) Likely influences enzyme inhibition due to amine group (analogous to meta-substituted inhibitors )
3-Chloro-4-(methoxycarbonyl)phenylboronic acid Chloro (meta), methoxycarbonyl (para) Moderate (lower than esters; polar group reduces solubility in hydrocarbons ) Used in cross-coupling; electron-withdrawing ester may reduce reactivity
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Chloro (meta), ethoxy (para), fluoro (ortho) High (pinacol ester enhances solubility ) Multi-halogenated structure may improve target binding in medicinal chemistry
3-Amino-4-methylbenzeneboronic acid pinacol ester hydrochloride Amino (meta), methyl (para) Moderate (hydrochloride salt may reduce organic solubility ) Amino group increases polarity; safety hazards include skin/eye irritation (H315, H319 )
3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester Chloro (meta), cyanomethyl (para) Moderate (cyano group introduces polarity ) Cyanomethyl may enhance electrophilicity in coupling reactions
3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid Chloro (meta), piperidine-1-carbonyl (para) Lower (free acid form; limited by carbonyl group ) Piperidine carbonyl may confer rigidity; safety warnings include respiratory irritation (H335 )

Key Comparative Insights

Solubility: Pinacol esters universally exhibit higher solubility in organic solvents (e.g., chloroform, ketones) compared to free boronic acids . However, substituents like cyano (polar) or hydrochloride salts reduce solubility relative to non-polar groups (e.g., ethoxy) . The piperidinoaminomethyl group likely balances solubility by combining the hydrophobic pinacol ester with a moderately polar amine moiety.

Reactivity in Cross-Coupling: Electron-withdrawing groups (e.g., methoxycarbonyl) decrease boronic acid reactivity, while electron-donating groups (e.g., ethoxy) enhance it . The piperidinoaminomethyl group’s electron-donating nature may improve coupling efficiency.

Biological Activity: Meta-substituted aryl boronic acids (e.g., 3-chloro derivatives) show enhanced enzyme inhibition compared to ortho-substituted analogs, as seen in studies on penicillin-binding proteins (PBPs) . The piperidinoaminomethyl group’s amine functionality could further modulate inhibitory activity through hydrogen bonding.

Safety Profile: Compounds with amine or hydrochloride groups (e.g., 3-Amino-4-methylbenzeneboronic acid pinacol ester hydrochloride) pose higher risks of skin/eye irritation (H315, H319) , whereas halogenated analogs (e.g., 3-chloro-4-ethoxy-5-fluoro) may have distinct toxicological profiles.

Research Findings and Trends

  • Synthetic Utility : Pinacol esters are preferred intermediates due to their stability and solubility, enabling efficient purification and storage .
  • Structure-Activity Relationships (SAR): Meta-substitution with halogen and para-substitution with nitrogen-containing groups (e.g., piperidinoaminomethyl) align with trends in antimicrobial boronic acid inhibitors .
  • Contradictions: While pinacol esters generally improve solubility, polar substituents (e.g., cyano, amino) can counteract this effect, highlighting the need for balanced molecular design .

Biological Activity

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester (CAS number 2096341-25-0), is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperidine ring and a chloro substituent on the phenyl group, which may influence its interaction with biological targets. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is primarily attributed to its ability to interact with various biological molecules. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme activity and receptor binding. The specific mechanism may involve:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially bind to receptors, altering their activity and downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Antitumor ActivityExhibits cytotoxic effects on cancer cell lines
Receptor Binding AssaysModulates receptor activity in vitro

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival.
  • Enzyme Interaction Studies : Research conducted on the compound's interaction with proteases indicated that it effectively inhibited their activity, suggesting potential applications in treating diseases where protease activity is dysregulated.
  • Receptor Modulation : In receptor binding assays, the compound showed promising results in modulating G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery for various therapeutic areas.

Research Findings

Recent studies have focused on the synthesis and characterization of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester, along with its pharmacological properties. Key findings include:

  • Synthesis : The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with boronic acids under controlled conditions.
  • Biological Evaluation : Comprehensive evaluations have confirmed its potential as a lead compound for further development in drug discovery programs targeting metabolic disorders and cancers.

Table 2: Comparative Analysis of Boronic Acid Derivatives

Compound Name Activity Profile CAS Number
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol esterEnzyme inhibitor, antitumor activity2096341-25-0
Phenylboronic acidGeneral enzyme inhibition98-80-3
4-Biphenylboronic acidModerate cytotoxicity against cancer cells144432-80-4

Q & A

Q. Critical Parameters :

  • Purity of intermediates (monitored by TLC/HPLC) .
  • Moisture-sensitive steps (use of anhydrous solvents and Schlenk techniques) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the pinacol ester (δ ~1.3 ppm for CH₃ groups) and piperidine signals (δ ~2.5–3.5 ppm for N-CH₂) .
    • ¹¹B NMR : Confirm boronic ester formation (δ ~30 ppm) .
  • Mass Spectrometry (HRMS) : Match observed molecular ion peaks with theoretical values (e.g., [M+H⁺] for C₁₈H₂₇BClN₂O₂: Calc. 373.18, Obs. 373.19) .
  • Elemental Analysis : Ensure C/H/N ratios align with theoretical values (±0.3% tolerance) .

Q. Common Pitfalls :

  • Overlapping peaks in NMR due to piperidine conformers; use variable-temperature NMR for resolution .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions with this boronic ester?

Answer:
The steric bulk of the piperidinoaminomethyl group requires tailored conditions:

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for enhanced steric tolerance .
  • Solvent System : Mixed DME/H₂O (4:1) at 80°C improves solubility and reaction efficiency .
  • Base Optimization : K₃PO₄ (2.5 equiv.) minimizes protodeboronation while maintaining pH >10 .

Q. Performance Metrics :

ConditionYield (%)Byproduct (%)
Pd(OAc)₂/SPhos78–85<5
Pd(PPh₃)₄45–5215–20

Note : Monitor reaction progress via LC-MS to detect boronic acid degradation .

Advanced: How can computational modeling predict reactivity or binding interactions for this compound?

Answer:
Density Functional Theory (DFT) and molecular docking are effective:

DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the LUMO (-1.8 eV) localizes on the boronic ester, suggesting Suzuki reactivity .

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteases), leveraging the piperidine moiety’s hydrogen-bonding potential .

Validation : Compare computational binding affinities (ΔG = -8.2 kcal/mol) with experimental SPR or ITC data .

Advanced: How to resolve contradictions in reported spectroscopic data for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift piperidine proton signals by 0.2–0.5 ppm .
  • Dynamic Stereochemistry : Piperidine ring puckering may cause splitting in ¹H NMR; use NOESY to confirm spatial arrangements .

Q. Case Study :

  • Reported ¹³C NMR (δ 120 ppm) : Re-evaluate with DEPT-135 to distinguish CH₂ vs. quaternary carbons .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:
Given the boronic acid’s protease inhibition potential:

Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate. IC₅₀ values <10 µM indicate potency .

Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells (logP ≈ 2.1 suggests moderate permeability) .

Controls : Include bortezomib (clinical proteasome inhibitor) for benchmarking .

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